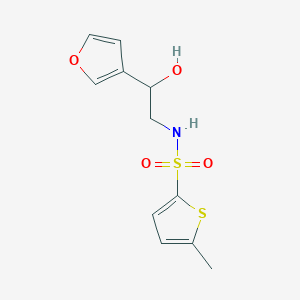

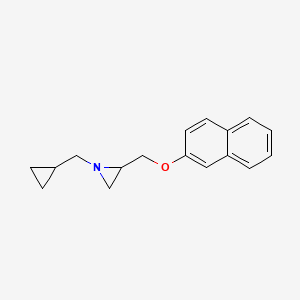

![molecular formula C18H19ClN4O B2617779 [3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone CAS No. 1385379-56-5](/img/structure/B2617779.png)

[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone, also known as CPPM, is a synthetic compound that has gained attention in scientific research due to its potential use in the treatment of various diseases. CPPM belongs to the class of pyrazole derivatives and has shown promising results in preclinical studies.

Aplicaciones Científicas De Investigación

Synthesis and Structure

Research has demonstrated the synthesis and structural analysis of various methanone derivatives, including those related to the compound of interest. For instance, novel N-phenylpyrazolyl aryl methanones derivatives have been synthesized, characterized, and their crystal structures reported. These compounds have shown favorable herbicidal and insecticidal activities, indicating the compound's potential utility in agricultural applications (Wang et al., 2015).

Chemical Reactivity and Properties

Studies on the characteristics of similar compounds through Density Functional Theory (DFT) provide insights into their geometrical parameters, chemical reactivity, and thermal properties. Such analyses help in understanding the electrophilic and nucleophilic reactive sites, which are crucial for predicting reactivity towards other chemicals or biological targets (Arasu et al., 2019).

Biological Activities

Several studies have focused on creating derivatives of methanone compounds to evaluate their antimicrobial and anticancer activities. These research efforts have led to the synthesis of compounds that were tested and showed promising results against pathogenic strains and cancer cell lines, underscoring the potential therapeutic applications of these chemicals (Katariya et al., 2021). Furthermore, specific derivatives have been identified with antifungal activity, highlighting the compound's potential in developing new antifungal agents (Lv et al., 2013).

Enzymatic Studies

Research on methanol detoxification in Drosophila melanogaster has implicated enzymes like cytochrome P450 monooxygenases (CYPs) in the metabolism of related compounds. This suggests that similar compounds, including the one of interest, could be metabolized by similar pathways in biological systems, providing insights into their pharmacokinetics and potential toxicological profiles (Wang et al., 2013).

Mecanismo De Acción

Target of Action

AKOS016921234, also known as [3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone, Z1191529379, 1-[3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbonyl]-4-(prop-2-yn-1-yl)piperazine, or EN300-26623060, is a novel first-in-class anti-PD-1/VEGF bispecific antibody . It is designed to simultaneously inhibit PD-1-mediated immunosuppression and block tumor angiogenesis .

Mode of Action

AKOS016921234 binds strongly to human PD-1 and VEGF alone or simultaneously, effectively blocking interactions with ligands and the downstream signaling effects . In the presence of VEGF, AKOS016921234 forms soluble complexes with VEGF dimers, leading to over 10-fold enhanced binding affinity (K D) of AKOS016921234 to PD-1 .

Biochemical Pathways

The binding of AKOS016921234 to PD-1 and VEGF leads to the blockade of PD-1/PD-L1 and VEGF signaling pathways . This results in enhanced T cell activation and VEGF-signaling blockade .

Result of Action

The result of AKOS016921234’s action is an enhanced T cell activation and VEGF-signaling blockade . This leads to an increased potency on the blockade of PD-1/PD-L1 signaling and subsequent enhanced T cell activation in-vitro . Furthermore, AKOS016921234 treatment demonstrated statistically significant dose-dependent antitumor response in hPBMC-humanized murine HCC827 and U87MG tumor models .

Action Environment

The action environment of AKOS016921234 is the tumor microenvironment, where it inhibits PD-1-mediated immunosuppression and blocks tumor angiogenesis . The efficacy and stability of AKOS016921234 are likely influenced by factors within this environment, such as the presence of immune cells, the expression levels of PD-1 and VEGF, and the characteristics of the tumor itself.

Propiedades

IUPAC Name |

[3-(2-chlorophenyl)-1-methylpyrazol-4-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4O/c1-3-8-22-9-11-23(12-10-22)18(24)15-13-21(2)20-17(15)14-6-4-5-7-16(14)19/h1,4-7,13H,8-12H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAYRURBPCJBMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

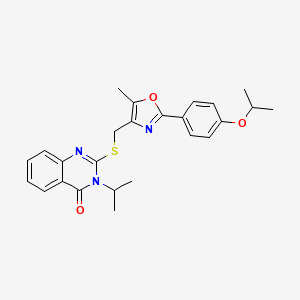

![2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid](/img/structure/B2617697.png)

![Methyl 2-{4-[(4-methylbenzoyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2617705.png)

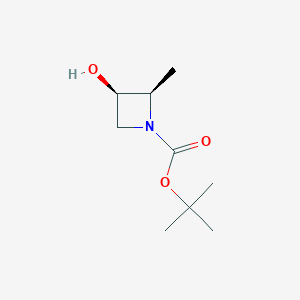

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid](/img/structure/B2617710.png)

![1-(2-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B2617711.png)

![N-(4-chlorobenzyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2617716.png)

![3-[3-(3-Chlorophenyl)-3-fluoropyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2617719.png)